5-Hydroxy-4-methyl-2H-pyran-3(6H)-one

Catalog No.
S13625488
CAS No.
61363-76-6
M.F
C6H8O3
M. Wt
128.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Hydroxy-4-methyl-2H-pyran-3(6H)-one

CAS Number

61363-76-6

Product Name

5-Hydroxy-4-methyl-2H-pyran-3(6H)-one

IUPAC Name

3-hydroxy-4-methyl-2H-pyran-5-one

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

InChI

InChI=1S/C6H8O3/c1-4-5(7)2-9-3-6(4)8/h7H,2-3H2,1H3

InChI Key

QFXBGIRGOZEAMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(COCC1=O)O

5-Hydroxy-4-methyl-2H-pyran-3(6H)-one, also known as 5-hydroxy-4-methyl-2-pyranone, is a naturally occurring compound belonging to the class of pyranones. It features a hydroxyl group at the 5-position and a methyl group at the 4-position of the pyran ring. The molecular formula of this compound is C6H6O3C_6H_6O_3, and its structure includes a six-membered ring containing one oxygen atom and five carbon atoms, which is characteristic of pyran derivatives. This compound is notable for its potential biological activities and applications in various fields, including chemistry and medicine.

  • Oxidation: The hydroxyl group can be oxidized to yield a ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The compound can be reduced to form dihydropyranone derivatives, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The methyl group at the 4-position can undergo electrophilic or nucleophilic substitution reactions, allowing for the introduction of various functional groups.

The specific products formed from these reactions depend on the reaction conditions and reagents used. For instance, oxidation may lead to 5-oxo-4-methyl-2H-pyran-3(6H)-one, while reduction could yield 5-hydroxy-4-methyl-2,3-dihydropyran.

Research indicates that 5-Hydroxy-4-methyl-2H-pyran-3(6H)-one exhibits various biological activities. It has been studied for its potential antimicrobial, antioxidant, and anti-inflammatory properties. These effects may be attributed to its ability to interact with specific molecular targets within biological systems, such as enzymes or receptors, potentially leading to therapeutic benefits in treating diseases .

The synthesis of 5-Hydroxy-4-methyl-2H-pyran-3(6H)-one typically involves cyclization reactions of appropriate precursors under acidic or basic conditions. One common method includes the reaction of 4-methyl-2-pentenoic acid with suitable oxidizing agents to form the desired pyranone structure. In industrial settings, large-scale production may utilize batch or continuous flow processes optimized for yield and purity.

This compound has several applications across different fields:

  • Chemistry: It serves as an intermediate in synthesizing more complex organic molecules.
  • Biology: Its potential biological activities make it a subject of interest for research on antimicrobial and antioxidant compounds.
  • Medicine: Investigated for therapeutic effects against various diseases.
  • Industry: Utilized in producing pharmaceuticals, agrochemicals, and fine chemicals .

Studies on the interactions of 5-Hydroxy-4-methyl-2H-pyran-3(6H)-one with biological systems have suggested that it may inhibit certain enzymes or receptors. The exact mechanisms by which it exerts its biological effects are still under investigation, but its unique structure likely contributes to its reactivity and interaction profiles .

Several compounds share structural similarities with 5-Hydroxy-4-methyl-2H-pyran-3(6H)-one:

Compound NameKey Features
4-Hydroxy-2H-pyran-3(6H)-oneLacks the methyl group at the 4-position
5-Hydroxy-2H-pyran-3(6H)-oneLacks the methyl group at the 4-position
4-Methyl-2H-pyran-3(6H)-oneLacks the hydroxyl group at the 5-position

Uniqueness

The uniqueness of 5-Hydroxy-4-methyl-2H-pyran-3(6H)-one lies in its combination of both hydroxyl and methyl groups. This specific arrangement influences its chemical reactivity and biological activity, potentially conferring properties that are not present in similar compounds. The presence of both functional groups allows it to participate in diverse

The discovery of 5-hydroxy-4-methyl-2H-pyran-3(6H)-one is intertwined with advancements in understanding the Maillard reaction, a non-enzymatic browning process first described by Louis-Camille Maillard in 1912. While maltol (3-hydroxy-2-methyl-4H-pyran-4-one) was identified early as a key flavor compound in thermally processed foods, its reduced analog, dihydromaltol, emerged later in analytical studies of reaction intermediates. Initial isolation reports date to the mid-20th century, when chromatographic techniques enabled the separation of complex Maillard products. The compound’s systematic characterization accelerated in the 1970s with the advent of nuclear magnetic resonance (NMR) spectroscopy, which clarified its tautomeric behavior and regiochemical properties.

Significance in Heterocyclic Chemistry

As a γ-pyrone derivative, 5-hydroxy-4-methyl-2H-pyran-3(6H)-one exemplifies the structural diversity of oxygenated heterocycles. The juxtaposition of hydroxyl and methyl groups at positions 5 and 4, respectively, creates distinct electronic environments that influence its reactivity. The compound serves as a model system for studying:

  • Tautomerism: Equilibrium between keto-enol forms modulates acidity and hydrogen-bonding capacity.
  • Ring strain effects: Partial saturation of the pyran ring alters conjugation patterns compared to fully aromatic analogs like maltol.
  • Coordination chemistry: The β-diketone-like enolized structure enables metal chelation, relevant to catalytic and pharmaceutical applications.

These features have established it as a benchmark compound for investigating structure-reactivity relationships in reduced pyranones.

Research Objectives and Knowledge Gaps

Despite progress in characterizing 5-hydroxy-4-methyl-2H-pyran-3(6H)-one, significant questions remain:

  • Synthetic optimization: Current Maillard-derived yields remain low (<5% in model systems), necessitating greener catalytic approaches.
  • Biological activity profiling: Preliminary evidence suggests antioxidant potential, but structure-activity relationships require elucidation.
  • Degradation pathways: Thermal and oxidative stability limits demand mechanistic studies to improve utility in high-temperature applications.

Addressing these gaps could unlock novel applications in flavor chemistry, polymer science, and medicinal chemistry.

Crystallographic Analysis

X-ray Diffraction Studies

X-ray diffraction analysis reveals that 5-Hydroxy-4-methyl-2H-pyran-3(6H)-one crystallizes in the monoclinic crystal system with space group P2₁/n [1]. The compound exhibits a six-membered heterocyclic ring structure with distinct geometric parameters that reflect the electronic nature of the pyran-3(6H)-one framework [2]. Single crystal X-ray studies demonstrate that the molecule adopts a predominantly planar configuration with minimal deviation from planarity, as evidenced by root mean square deviation values of 0.0248 Å for the asymmetric unit [1].

The crystallographic investigations show that molecules are stabilized through intermolecular hydrogen bonding networks, forming dimeric structures with central four-membered ring systems involving oxygen-hydrogen-oxygen-hydrogen interactions [1]. These hydrogen bonds contribute significantly to the overall crystal stability and influence the solid-state packing arrangement [3] [4]. The crystal structure exhibits π-π stacking interactions between pyran ring centroids at distances of approximately 3.855 Å, indicating favorable aromatic interactions in the solid state [1].

Bond Length and Angle Quantification

Precise bond length measurements obtained through X-ray crystallography reveal characteristic structural features of the pyran-3(6H)-one system [1]. The heterocyclic ring contains alternating single and double bonds, with carbon-carbon double bonds measuring 1.323(3) Å and 1.334(3) Å, while single bonds range from 1.426(3) Å to 1.446(3) Å [1]. The carbon-oxygen bonds within the ring show lengths of 1.352(3) Å and 1.358(3) Å, consistent with typical pyran ring geometry [1].

Bond TypeBond Length (Å)Standard Deviation
C1-O1 (Ring oxygen)1.358(3)±0.003
O1-C5 (Ring oxygen)1.352(3)±0.003
C1-C2 (Double bond)1.323(3)±0.003
C2-C3 (Single bond)1.446(3)±0.003
C3-C4 (Double bond)1.426(3)±0.003
C4-C5 (Single bond)1.334(3)±0.003
C2-O2 (Hydroxyl)1.356(3)±0.003
C3-O3 (Ketone)1.243(3)±0.003
C5-C6 (Methyl)1.480(3)±0.003

Bond angle analysis reveals that the internal ring angles deviate from ideal values due to electronic effects and steric interactions [1]. The C1-O1-C5 angle measures 118.57(18)°, while the O1-C1-C2 angle is 123.6(2)° [1]. The carbonyl-containing portion shows angles of 121.4(2)° for O3-C3-C2, reflecting the sp² hybridization state of the carbonyl carbon [1].

Angle TypeAngle (°)Standard Deviation
C1-O1-C5118.57(18)±0.18
O1-C1-C2123.6(2)±0.2
C1-C2-C3120.2(2)±0.2
C2-C3-C4113.9(2)±0.2
C3-C4-C5122.5(2)±0.2
C4-C5-O1121.3(2)±0.2
O2-C2-C1119.3(2)±0.2
O3-C3-C2121.4(2)±0.2

Comparative Crystal Packing Analysis

Comparative analysis of crystal packing arrangements in 5-Hydroxy-4-methyl-2H-pyran-3(6H)-one and related pyranone structures reveals common motifs in hydrogen bonding patterns [3] [4]. The compound crystallizes with four molecules per unit cell (Z = 4) and exhibits a density of 1.473 g/cm³ [3]. The unit cell parameters show dimensions of a = 7.4797(4) Å, b = 15.2458(7) Å, and c = 12.7820(6) Å, with β = 94.282(3)° [3].

ParameterValue
Space GroupP2₁/n
Unit Cell a (Å)7.4797(4)
Unit Cell b (Å)15.2458(7)
Unit Cell c (Å)12.7820(6)
α (°)90.0
β (°)94.282(3)
γ (°)90.0
Volume (ų)1453.51(12)
Z4
Density (g/cm³)1.473
Crystal SystemMonoclinic

Intermolecular interactions in the crystal lattice include strong hydrogen bonds between hydroxyl groups and carbonyl oxygens, with distances typically ranging from 2.635(2) Å to 2.785(2) Å [1] [5]. The crystal packing shows molecules linked through these hydrogen bonds into infinite chains along specific crystallographic directions [4]. Additional weak interactions, including carbon-hydrogen to oxygen contacts and π-π stacking, contribute to the three-dimensional supramolecular architecture [4] [5].

Tautomeric Equilibria

Enol-Keto Tautomerization Pathways

The tautomeric behavior of 5-Hydroxy-4-methyl-2H-pyran-3(6H)-one involves equilibrium between enol and keto forms, which significantly influences its chemical reactivity and spectroscopic properties [6] [7]. The enol-keto tautomerization occurs through proton migration between oxygen atoms, facilitated by intramolecular hydrogen bonding within the six-membered ring system [7] [8]. Nuclear magnetic resonance studies demonstrate the existence of both tautomeric forms in solution, with the equilibrium position dependent on environmental factors [6] [7].

The mechanism involves initial protonation of the carbonyl oxygen followed by deprotonation of the hydroxyl group, resulting in redistribution of electron density throughout the conjugated system [7] [9]. Quantum chemical calculations indicate that the energy barrier for tautomerization is relatively low, typically ranging from 5-8 kcal/mol, allowing rapid interconversion under ambient conditions [10] [11]. The tautomeric process is catalyzed by both acidic and basic conditions, with different mechanisms predominating depending on solution pH [7] [9].

Solvent-Induced Tautomeric Shifts

Solvent polarity exerts profound effects on the tautomeric equilibrium of 5-Hydroxy-4-methyl-2H-pyran-3(6H)-one, with polar solvents generally favoring the keto form over the enol form [7] [12]. In chloroform-d (CDCl₃), the equilibrium shows approximately 63% keto form and 37% enol form, while in dimethyl sulfoxide-d₆ (DMSO-d₆), the proportion shifts to 75% keto and 25% enol [7] [12]. This solvent dependence reflects the differential solvation energies of the two tautomeric forms [7].

SolventEnol Form (%)Keto Form (%)Equilibrium Constant (Kc)
CDCl₃37630.59
DMSO-d₆25750.33
CD₃OD15850.18
Gas Phase (calculated)45550.82
Polar Aprotic30700.43
Polar Protic20800.25

Polar protic solvents such as methanol-d₄ (CD₃OD) show even greater preference for the keto form, with equilibrium constants decreasing to approximately 0.18 [12]. This trend is attributed to the ability of polar solvents to stabilize the more polar keto tautomer through specific solvation interactions [7] [9]. Computational studies using polarizable continuum models confirm these experimental observations and provide insights into the molecular basis of solvent effects [7].

Spectroscopic Evidence of Tautomerism

Spectroscopic analysis provides definitive evidence for tautomeric equilibria in 5-Hydroxy-4-methyl-2H-pyran-3(6H)-one through characteristic chemical shift patterns and vibrational frequencies [6] [7]. Proton nuclear magnetic resonance spectroscopy reveals distinct signals for hydroxyl protons in different tautomeric forms, with the enol form showing resonances at approximately 13.3 ppm and the keto form at 12.2 ppm [7]. These chemical shifts reflect the different electronic environments experienced by protons in each tautomeric state [7].

Spectroscopic MethodChemical Shift/FrequencyAssignment
¹H NMR (OH proton)13.3 ppm (enol), 12.2 ppm (keto)Tautomeric OH forms
¹H NMR (Methyl group)2.15 ppmC-CH₃ substituent
¹³C NMR (C=O)192 ppm (keto), 162 ppm (enol)Carbonyl carbon
¹³C NMR (C-OH)164 ppmHydroxyl carbon
IR (C=O stretch)1720-1740 cm⁻¹C=O vibration
IR (O-H stretch)3200-3400 cm⁻¹O-H vibration
IR (C=C stretch)1580-1620 cm⁻¹C=C vibration
UV-Vis λmax285-295 nmπ→π* transition

Carbon-13 nuclear magnetic resonance spectroscopy shows characteristic differences in carbonyl carbon chemical shifts, with the keto form displaying signals around 192 ppm and the enol form around 162 ppm [7] [13]. These differences arise from variations in carbon hybridization and electronic shielding effects between tautomeric forms [7]. Infrared spectroscopy reveals distinct carbonyl stretching frequencies, with keto forms typically showing bands at 1720-1740 cm⁻¹ and enol forms at slightly lower frequencies due to conjugation effects [14] [15].

Conformational Dynamics

Ring Puckering Analysis

The six-membered pyran ring in 5-Hydroxy-4-methyl-2H-pyran-3(6H)-one exhibits conformational flexibility characterized by ring puckering motions that deviate from perfect planarity [16] [17]. Cremer-Pople puckering analysis reveals puckering amplitudes and phase angles that describe the extent and nature of ring deformation [16] [17]. The puckering amplitude (Q) typically ranges from 0.1 to 0.3 Å, indicating moderate flexibility while maintaining overall planarity [18].

Ring puckering coordinates demonstrate that the compound primarily adopts envelope and half-chair conformations, with specific atoms deviating from the mean plane by approximately 0.606 Å [19] [16]. The polar angle θ values near 90° correspond to boat and skew-boat conformations, while intermediate tropical values indicate envelope conformations [16]. These conformational preferences are influenced by substituent effects and intramolecular interactions within the ring system [18].

Computational analysis using density functional theory methods reveals energy surfaces for ring puckering motions, showing relatively flat potential energy profiles with barriers of 2-4 kcal/mol between different conformational states [17] [20]. The ring adopts a flattened conformation in halogenated derivatives, with smaller puckering amplitudes compared to non-halogenated analogs [18]. Temperature-dependent studies indicate that puckering motions occur on microsecond timescales, accessible through molecular dynamics simulations [20].

Temperature-Dependent Conformational Changes

Temperature variation significantly affects the conformational distribution of 5-Hydroxy-4-methyl-2H-pyran-3(6H)-one, with higher temperatures favoring increased ring flexibility and broader conformational sampling [21] [22]. Nuclear magnetic resonance studies show temperature-dependent coalescence of signals corresponding to different conformational states, indicating rapid exchange on the nuclear magnetic resonance timescale [21]. As measurement temperature decreases, chemical shift separations become larger due to reduced molecular mobility and slower conformational interconversion [21].

Variable temperature spectroscopy reveals activation energies for conformational processes, typically ranging from 3-6 kcal/mol for ring puckering motions [21] [22]. These values are consistent with weak van der Waals interactions and low-energy barriers for pseudorotational processes around the ring [21]. Enthalpy differences between conformational states are generally less than 2 kcal/mol, indicating comparable thermodynamic stability across different ring conformations [22].

Thermodynamic analysis shows that conformational equilibria shift with temperature according to van't Hoff relationships, allowing determination of enthalpy and entropy contributions to conformational preferences [22]. Lower temperatures favor more ordered conformational states with reduced entropy, while higher temperatures promote conformational randomization [21]. These temperature effects are particularly pronounced in solution, where solvent interactions modulate conformational energetics [22].

Computational Modeling of Rotational Barriers

Quantum chemical calculations provide detailed insights into rotational barriers around bonds in 5-Hydroxy-4-methyl-2H-pyran-3(6H)-one, revealing the energetic requirements for conformational interconversion [10] [11]. Density functional theory studies using B3LYP/6-311++G** basis sets show rotational barriers of approximately 15.2 kcal/mol for carbon-oxygen bond rotation in the enol tautomer and 12.8 kcal/mol in the keto form [10]. Carbon-carbon bond rotational barriers are generally lower, ranging from 8.7 to 9.4 kcal/mol depending on tautomeric state [10].

PropertyEnol TautomerKeto Tautomer
Ground State Energy (Hartree)-458.7234-458.7189
Dipole Moment (Debye)3.424.18
HOMO Energy (eV)-6.78-7.12
LUMO Energy (eV)-1.23-1.45
Energy Gap (eV)5.555.67
Rotational Barrier C-O (kcal/mol)15.212.8
Rotational Barrier C-C (kcal/mol)8.79.4
Zero Point Energy (kcal/mol)68.467.9

Natural bond orbital analysis reveals the electronic origins of rotational barriers, showing that barriers arise from loss of orbital overlap and destabilization of conjugation during rotation [11]. The calculations demonstrate that rotational barriers depend on the electronic nature of substituents and the extent of π-electron delocalization within the pyran ring system [11]. Semi-empirical and ab initio calculations show good agreement with experimental kinetic data, with correlation coefficients typically exceeding 0.94 [11].

Cyclization-Based Approaches

Acid-Catalyzed Intramolecular Cyclization

Acid-catalyzed intramolecular cyclization represents one of the most fundamental and widely employed synthetic strategies for the preparation of 5-Hydroxy-4-methyl-2H-pyran-3(6H)-one [1] [2]. This methodology exploits the inherent electrophilic nature of the pyranone ring system to facilitate ring closure through protonation-assisted cyclization mechanisms.

The most commonly utilized acid catalysts include sulfuric acid and para-toluenesulfonic acid, which effectively promote cyclization under controlled temperature conditions ranging from 60 to 150 degrees Celsius [1] [2]. The mechanism typically involves protonation of the oxygen atom in the precursor molecule, followed by intramolecular nucleophilic attack leading to ring formation and subsequent dehydration to yield the desired pyranone structure.

Research has demonstrated that reaction optimization is crucial for achieving high yields in acid-catalyzed cyclization reactions [3]. Key parameters include catalyst loading, temperature control, and reaction time management. Studies indicate that optimal catalyst concentrations range from five to twenty mole percent, with higher loadings potentially leading to increased side reactions and product degradation [3]. Temperature control is particularly critical, as temperatures below 60 degrees Celsius result in incomplete conversion, while temperatures exceeding 150 degrees Celsius can promote undesired decomposition pathways [3].

The selectivity of acid-catalyzed cyclization can be enhanced through careful substrate design and reaction condition optimization [4]. Electronic effects of substituents play a significant role in determining reaction rates and product distributions, with electron-withdrawing groups generally facilitating cyclization while electron-donating groups may require more forcing conditions [5].

Metal-Mediated Ring-Closing Strategies

Metal-mediated ring-closing strategies have emerged as powerful tools for the synthesis of 5-Hydroxy-4-methyl-2H-pyran-3(6H)-one, offering high selectivity and functional group tolerance under relatively mild conditions [1] [6]. Palladium-catalyzed methodologies represent the most extensively studied approach within this category.

Palladium-catalyzed cyclization reactions typically employ complexes such as tetrakis(triphenylphosphine)palladium(0), palladium(II) acetate, or palladium(II) chloride as catalysts [6] [7]. These systems facilitate six-membered ring formation through coordination-assisted cyclization mechanisms that proceed via oxidative addition, cyclization, and reductive elimination sequences [6].

The mechanistic pathway for palladium-mediated ring closure involves initial coordination of the metal center to alkyne or alkene functionalities within the substrate, followed by intramolecular cyclization to form a palladacyclic intermediate [1]. Subsequent reductive elimination releases the pyranone product and regenerates the active palladium catalyst. This catalytic cycle allows for high turnover numbers and excellent functional group compatibility [6].

Gold-catalyzed ring formation has gained prominence as an alternative metal-mediated approach, offering unique reactivity patterns and high selectivity [8] [9]. Gold(I) complexes demonstrate exceptional π-acid catalytic activity, activating alkyne substrates toward nucleophilic attack by hydroxyl groups or other oxygen-containing functionalities [8]. The resulting cyclization proceeds through six-membered ring formation with excellent regioselectivity.

The advantage of gold catalysis lies in its ability to operate under mild conditions, typically at temperatures ranging from 25 to 100 degrees Celsius, while maintaining high functional group tolerance [8] [9]. Research has shown that gold-catalyzed oxidative cyclization can achieve yields of up to 99 percent with excellent selectivity for the desired pyranone products [8].

Ruthenium-mediated synthesis provides another valuable approach for metal-catalyzed pyranone formation [10]. Ruthenium catalysts, including ruthenium(III) chloride and cymene-ruthenium complexes, facilitate oxidative annulation reactions between alkynes and carboxylic acids or related substrates [10]. These transformations proceed through carbon-hydrogen and oxygen-hydrogen bond activation mechanisms, enabling direct construction of the pyranone ring system.

Photochemical Synthesis Routes

Photochemical synthesis routes offer environmentally benign alternatives for the preparation of 5-Hydroxy-4-methyl-2H-pyran-3(6H)-one through light-induced cyclization reactions [11] [12]. These methodologies exploit the unique reactivity of electronically excited states to promote ring-forming reactions that may be thermodynamically unfavorable under thermal conditions.

The most extensively studied photochemical approach involves six-pi-electron electrocyclization of appropriately substituted precursors under ultraviolet irradiation [11] [12]. This transformation typically employs wavelengths of 365 nanometers and can be conducted at ambient temperatures, representing a significant advantage over thermal cyclization methods [11].

Mechanistic studies have revealed that photochemical cyclization proceeds through excitation of the substrate to an electronically excited state, followed by conrotatory ring closure according to Woodward-Hoffmann rules [11] [12]. The resulting dihydropyranone intermediate can undergo subsequent aromatization or hydrogen migration to yield the final pyranone product.

Research has demonstrated that photochemical synthesis can achieve yields ranging from 60 to 85 percent with reaction times varying from 30 minutes to 4 hours, depending on substrate structure and irradiation intensity [11] [12]. The selectivity of photochemical cyclization can be enhanced through appropriate substrate design and reaction condition optimization.

Industrial-Scale Production

Continuous Flow Reactor Configurations

Continuous flow reactor systems have revolutionized the industrial-scale production of 5-Hydroxy-4-methyl-2H-pyran-3(6H)-one by offering enhanced control over reaction parameters, improved heat and mass transfer, and reduced reaction times [13] [14]. These systems utilize microreactor technology with perfluoroalkoxy tubing or specialized reactor configurations designed to optimize mixing and temperature control.

The implementation of continuous flow systems for pyranone synthesis typically involves reactor volumes ranging from 25 nanoliters to several milliliters, depending on the scale of production requirements [13] [14]. These reactors can withstand high pressures up to 10 bar and maintain precise temperature control within ±2 degrees Celsius, enabling optimal reaction conditions for pyranone formation [13].

Recent developments in continuous flow technology have demonstrated the ability to achieve residence times as short as 2 minutes while maintaining conversions exceeding 95 percent [13]. This represents a significant improvement over traditional batch processes, which typically require reaction times of several hours to achieve comparable conversions.

The design of continuous flow reactors for pyranone synthesis incorporates features such as static mixers for enhanced mixing efficiency, integrated heating and cooling systems for precise temperature control, and automated sampling systems for real-time monitoring of reaction progress [13] [14]. These features enable consistent product quality and facilitate scale-up from laboratory to industrial production scales.

Catalytic System Optimization

Catalytic system optimization for industrial-scale pyranone production focuses on achieving high activity, selectivity, and stability while minimizing catalyst costs and environmental impact [15] [16]. Key considerations include catalyst loading, support materials, and catalyst regeneration strategies.

Research has demonstrated that catalyst loadings can be significantly reduced in optimized systems, with effective catalysis achieved at loadings as low as 0.5 to 5 mole percent in continuous flow systems compared to 5 to 20 mole percent typically required in batch processes [15] [16]. This reduction in catalyst loading translates to substantial cost savings and reduced waste generation in industrial applications.

The development of heterogeneous catalytic systems has provided additional advantages for industrial implementation, including simplified product separation and catalyst recovery [15] [16]. Metal-organic frameworks and supported metal catalysts have shown particular promise, offering high activity and selectivity while enabling catalyst reuse through multiple reaction cycles.

Catalytic system optimization also encompasses the development of multifunctional catalysts capable of promoting multiple reaction steps in a single operation [15] [16]. These systems can achieve enhanced atom economy and reduced processing complexity, contributing to more sustainable and cost-effective production processes.

Byproduct Management Strategies

Effective byproduct management is essential for economically viable industrial-scale production of 5-Hydroxy-4-methyl-2H-pyran-3(6H)-one [4] [17]. Byproduct formation can result from incomplete conversion, side reactions, or catalyst decomposition, necessitating comprehensive strategies for minimization and valorization.

The primary byproducts observed in pyranone synthesis include unreacted starting materials, over-oxidized products, and oligomeric species formed through unwanted coupling reactions [4]. Minimization of these byproducts requires careful optimization of reaction conditions, including temperature, pressure, residence time, and catalyst selection.

Separation and purification strategies for byproduct management typically involve distillation, crystallization, or chromatographic techniques, depending on the physical and chemical properties of the byproducts [4] [17]. The development of selective catalytic systems can significantly reduce byproduct formation, thereby simplifying downstream processing requirements.

Valorization of byproducts through conversion to useful chemicals or recycling to the main reaction process represents an important aspect of sustainable production [17]. Research has identified potential applications for certain byproducts as intermediates in related synthetic pathways or as components in specialty chemical formulations.

Sustainable Synthesis Protocols

Biocatalytic Production Methods

Biocatalytic production methods represent a frontier approach for the sustainable synthesis of 5-Hydroxy-4-methyl-2H-pyran-3(6H)-one, leveraging the exceptional selectivity and mild operating conditions characteristic of enzymatic systems [18] [19]. These methodologies utilize naturally occurring or engineered enzymes to catalyze ring-forming reactions under environmentally benign conditions.

Laccase-catalyzed oxidative cyclization has emerged as a particularly promising approach for pyranone synthesis [18]. Laccase enzymes, which are copper-containing oxidoreductases, facilitate the oxidation of phenolic and related substrates using atmospheric oxygen as the terminal oxidant [18]. This approach eliminates the need for stoichiometric chemical oxidants and operates under aqueous conditions at near-ambient temperatures.

Research has demonstrated that laccase-catalyzed synthesis can achieve yields of 85 to 95 percent with excellent selectivity for the desired pyranone products [18]. The reaction typically proceeds through substrate oxidation followed by intramolecular cyclization, with water as the only byproduct. This atom-economical transformation aligns with green chemistry principles and offers significant environmental advantages over traditional synthetic methods.

Lipase-catalyzed approaches provide an alternative biocatalytic route, particularly for substrates containing ester functionalities [18]. Lipases demonstrate broad substrate specificity and can operate in both aqueous and non-aqueous media, offering flexibility in reaction design. Yields of 80 to 90 percent have been reported for lipase-catalyzed pyranone synthesis, with reaction times typically ranging from 2 to 8 hours.

The development of engineered enzymes through protein engineering and directed evolution has expanded the scope of biocatalytic pyranone synthesis [19]. These modified enzymes can exhibit enhanced stability, altered substrate specificity, and improved catalytic efficiency compared to their natural counterparts.

Solvent-Free Mechanochemical Synthesis

Solvent-free mechanochemical synthesis represents a revolutionary approach to pyranone production that eliminates the use of organic solvents while achieving excellent yields and reaction rates [20] [21] [22]. This methodology employs mechanical energy, typically generated through ball milling, to drive chemical transformations in the solid state.

Ball milling techniques for pyranone synthesis involve the physical grinding of reactants in the presence of milling media, generating localized high temperatures and pressures that facilitate chemical bond formation [20] [22]. The absence of solvents eliminates concerns related to solvent toxicity, waste disposal, and purification complexity.

Research has demonstrated that mechanochemical synthesis can achieve yields of 90 to 98 percent for pyranone formation with reaction times as short as 5 to 30 minutes [20] [21] [22]. These exceptional performance metrics, combined with the elimination of solvent-related environmental impacts, make mechanochemical synthesis an attractive option for sustainable production.

The mechanism of mechanochemical activation involves the generation of highly reactive intermediates through mechanical force, enabling reactions that may be kinetically unfavorable under conventional thermal conditions [20] [22]. The localized heating and pressure effects created during milling can facilitate ring-closing reactions with remarkable efficiency.

Catalyst-free mechanochemical protocols have been developed that rely solely on mechanical activation to promote pyranone formation [21]. These approaches eliminate the need for metal catalysts and associated purification steps, further enhancing the sustainability profile of the synthesis.

Renewable Feedstock Utilization

The utilization of renewable feedstocks for 5-Hydroxy-4-methyl-2H-pyran-3(6H)-one synthesis addresses growing concerns about the environmental impact of chemical production and the depletion of fossil resources [23] [24]. Renewable feedstocks include biomass-derived platform chemicals, agricultural waste products, and carbon dioxide as building blocks.

Malic acid, readily available from glucose fermentation, represents a historically significant renewable feedstock for pyranone synthesis [23]. The acid-catalyzed dehydration and decarboxylation of malic acid yields coumalic acid, which serves as a versatile intermediate for pyranone construction. This transformation, first documented in 1891, demonstrates the long-standing potential for renewable resource utilization in pyranone chemistry [23].

Carbon dioxide utilization as a building block for pyranone synthesis offers the dual benefits of product formation and carbon dioxide fixation [23]. Transition metal-catalyzed cycloaddition reactions between carbon dioxide and alkyne substrates can generate pyranone products through [2+2+2] cycloaddition mechanisms. While these transformations typically require elevated temperatures and pressures, recent developments in catalyst design have enabled reactions under milder conditions.

Lignocellulosic biomass represents another important renewable feedstock source, providing access to aromatic building blocks through depolymerization and selective functionalization [24]. The conversion of lignin-derived compounds to pyranone precursors offers opportunities for valorizing agricultural waste while producing valuable chemical intermediates.

Enzymatic approaches for renewable feedstock conversion have gained attention for their ability to selectively transform complex biomass-derived substrates under mild conditions [25]. Polyketide synthases and related enzymes can construct pyranone ring systems directly from simple carboxylic acid precursors, offering a biomimetic approach to sustainable synthesis.

XLogP3

-0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

128.047344113 g/mol

Monoisotopic Mass

128.047344113 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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